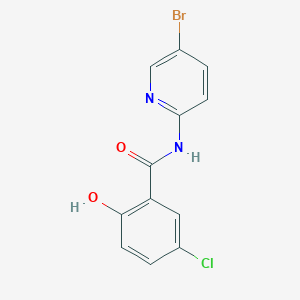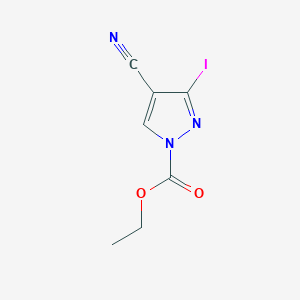![molecular formula C15H29BO2 B14223952 9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane CAS No. 512205-42-4](/img/structure/B14223952.png)
9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3,3-Diethoxypropyl)-9-borabicyclo[331]nonane is a boron-containing bicyclic compound It is part of the borabicyclo[331]nonane family, which is known for its unique structural properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with 3,3-diethoxypropyl bromide under anhydrous conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: This compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Oxidation: It can be oxidized to form boronic acids or borate esters.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydroboration: Typically involves the use of alkenes or alkynes and a solvent like THF. The reaction is usually carried out at room temperature.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Hydroboration: Formation of organoboron compounds.
Oxidation: Formation of boronic acids or borate esters.
Substitution: Formation of substituted borabicyclo[3.3.1]nonane derivatives.
Applications De Recherche Scientifique
9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst in various organic reactions, including hydroboration and polymerization.
Material Science: It is used in the development of new materials with unique properties.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane involves its ability to act as a Lewis acid, facilitating various chemical reactions. The boron atom in the compound can coordinate with electron-rich species, thereby activating them towards nucleophilic attack. This property is particularly useful in catalysis and organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A parent compound with similar structural features but without the diethoxypropyl group.
9,9-Dimethoxybicyclo[3.3.1]nonane: Another derivative with methoxy groups instead of ethoxy groups.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog with different reactivity.
Uniqueness
9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane is unique due to the presence of the diethoxypropyl group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable compound in various chemical applications, particularly in catalysis and organic synthesis.
Propriétés
Numéro CAS |
512205-42-4 |
|---|---|
Formule moléculaire |
C15H29BO2 |
Poids moléculaire |
252.20 g/mol |
Nom IUPAC |
9-(3,3-diethoxypropyl)-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C15H29BO2/c1-3-17-15(18-4-2)11-12-16-13-7-5-8-14(16)10-6-9-13/h13-15H,3-12H2,1-2H3 |
Clé InChI |
UEXIMYWPFJVFTR-UHFFFAOYSA-N |
SMILES canonique |
B1(C2CCCC1CCC2)CCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
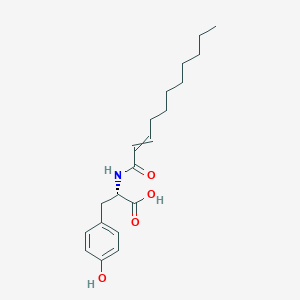
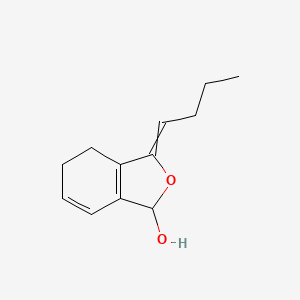
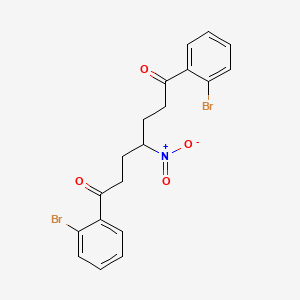
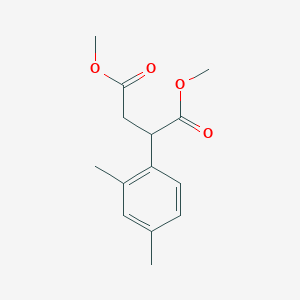
![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)

methanone](/img/structure/B14223922.png)
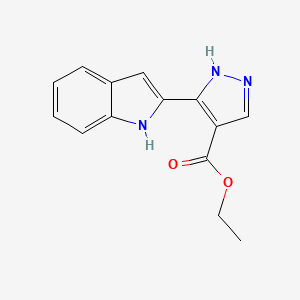
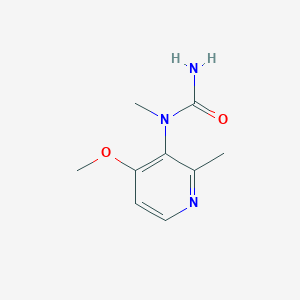
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
